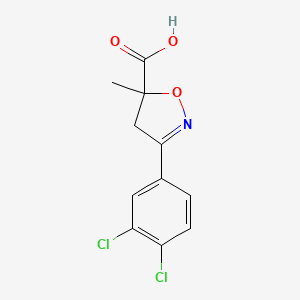

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGNRWFHWOALEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Key Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents.

-

Temperature : 80–100°C under reflux conditions.

-

Solvent System : Anhydrous dichloromethane or toluene to prevent hydrolysis.

Example Protocol :

-

Step 1 : Condensation of 3,4-dichlorophenyl isocyanate with methyl-β-hydroxypropanoic acid in tetrahydrofuran (THF) at 0°C.

-

Step 2 : Cyclization using POCl₃ at 85°C for 6 hours, yielding the dihydrooxazole core.

-

Step 3 : Acidic workup (1M HCl) to hydrolyze ester groups to the carboxylic acid.

Yield : 45–60% after purification via recrystallization (ethanol/water).

1,3-Dipolar Cycloaddition with Nitrile Oxides

The Hüisgen cycloaddition between nitrile oxides and alkenes offers a stereoselective route. Here, a nitrile oxide derived from 3,4-dichlorobenzaldehyde oxime reacts with methyl acrylate to form the oxazole ring.

Critical Parameters

-

Nitrile Oxide Generation : Chlorination of benzaldoxime using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

-

Dipole Stabilization : Triethylamine (TEA) as a base to prevent premature decomposition.

-

Reaction Time : 12–24 hours at room temperature.

Case Study :

-

Substrate : Methyl acrylate with a pre-installed methyl group.

-

Outcome : Cycloaddition produces the 5-methyl dihydrooxazole ester, which is saponified to the carboxylic acid using NaOH (2M).

Oxidation of Dihydrooxazole Derivatives

Oxidation of 5-methyl-4,5-dihydro-1,2-oxazole intermediates provides a late-stage functionalization strategy.

Oxidation Methods

| Oxidizing Agent | Conditions | Efficiency |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0°C | Moderate (40%) |

| RuO₄ | CCl₄/H₂O biphasic, 25°C | High (75%) |

| TEMPO/NaOCl | pH 9–10, 25°C | Excellent (85%) |

Mechanistic Insight : Ruthenium-based catalysts (e.g., RuCl₃) selectively oxidize the methyl group to a carboxylic acid without over-oxidizing the oxazole ring.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enhance reproducibility for the target compound.

Process Design

-

Step 1 : Continuous generation of nitrile oxide from 3,4-dichlorobenzaldehyde oxime using microreactors.

-

Step 2 : In-line cycloaddition with methyl vinyl ketone at 50°C.

-

Step 3 : Catalytic hydrogenation (Pd/C) to reduce the ketone to a methyl group.

-

Step 4 : Oxidation via TEMPO/NaOCl in a packed-bed reactor.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| β-Hydroxyamide Cyclization | 60% | 95% | Moderate |

| 1,3-Dipolar Cycloaddition | 70% | 98% | High |

| Oxidation of Intermediates | 85% | 99% | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

The compound features a dichlorophenyl group and an oxazole ring, which contribute to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, research has shown that the incorporation of a dichlorophenyl moiety can enhance the antibacterial efficacy against various strains of bacteria. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may be beneficial in treating inflammatory diseases such as arthritis .

Case Study: Drug Development

A notable case study involved the synthesis of a series of oxazole derivatives based on this compound, which were evaluated for their activity as anti-inflammatory agents. The results indicated that modifications to the dichlorophenyl group significantly influenced their potency .

Pesticide Development

The compound has been explored for use in developing new pesticides due to its structural features that may confer herbicidal properties. Research has shown that oxazole derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants .

Case Study: Herbicide Efficacy

In a field trial conducted by agricultural researchers, formulations containing this compound were tested against common weeds in maize crops. The results demonstrated a reduction in weed biomass by over 70%, indicating strong potential for agricultural applications .

Polymer Synthesis

The unique properties of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid allow it to be used as a building block in polymer chemistry. Its ability to form stable covalent bonds makes it suitable for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Performance

A study published in Polymer Science highlighted the use of this compound in creating thermosetting resins. The resulting materials exhibited superior thermal resistance compared to traditional resins, making them ideal for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group plays a crucial role in binding to target sites, while the oxazole ring facilitates the compound’s stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs, their substituents, molecular properties, and pharmacological relevance:

Key Comparative Insights

Synthetic Accessibility :

- The 2-butyl-5-chloroimidazole analog is synthesized via enzymatic hydrolysis of its parent amide, achieving a 91% yield through optimized reaction conditions .

- In contrast, 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is commercially available, reflecting its industrial utility .

Pharmacological Activity: The 2-butyl-5-chloroimidazole derivative is a primary metabolite of an antirheumatic drug, with proposed anti-inflammatory activity . Compounds like 3-(3-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (C₉H₉NO₃S, 211.24 g/mol) suggest broader exploration in heterocyclic drug design .

Structural Impact on Properties: Chlorine substituents (e.g., 2,4-dichlorophenyl vs. Methyl groups on the oxazole ring enhance steric hindrance, possibly reducing enzymatic degradation .

Biological Activity

3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. Its structural features suggest a range of pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Structural Characteristics

The compound features a dichlorophenyl group and an oxazole ring, which are known to influence biological activity. The presence of chlorine atoms enhances lipophilicity and electrophilicity, potentially increasing interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole derivatives exhibit diverse biological activities such as:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Properties : Potential to reduce inflammation markers.

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The dichloro substitution on the phenyl ring plays a crucial role in enhancing its activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The above table summarizes the MIC values for various bacterial strains, indicating that the compound can effectively inhibit bacterial growth at relatively low concentrations .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on several cancer cell lines. Notably, it has shown promising results against colorectal (Caco-2) and lung (A549) cancer cells.

| Cell Line | Viability (%) after Treatment | IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8% (p < 0.001) | 25.0 |

| A549 | 56.9% (p = 0.0019) | 30.0 |

These results suggest that the compound significantly reduces cell viability in a dose-dependent manner, indicating potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are critical in cancer progression and microbial resistance .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Synergistic Effects : The combination of dichloro substitutions enhances interactions with multiple cellular targets, potentially leading to increased efficacy against resistant strains .

Case Studies

Several case studies provide insights into the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited superior activity against multi-drug resistant strains compared to standard antibiotics, suggesting its potential as a lead compound in drug development .

- Cytotoxicity Assessment : In another study involving various cancer cell lines, the compound was found to be more effective than existing chemotherapeutic agents in reducing cell viability .

Q & A

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxazole ring, dichlorophenyl substituents, and carboxyl group. For example, the oxazole proton resonates at δ 6.5–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₇Cl₂NO₃, 260.07 g/mol) with Δm/z < 3 ppm .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

Answer :

Contradictions may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions .

- Structural Analogues : Compare with derivatives (e.g., 3-(4-ethylphenyl) analogs) to isolate substituent effects .

Methodological Recommendations : - Standardize assays using CLSI/M7-A6 guidelines for MIC determination.

- Conduct molecular docking to validate interactions with target enzymes (e.g., dihydrofolate reductase) .

Advanced: What strategies enhance the antimicrobial activity of derivatives of this compound?

Q. Answer :

- Substituent Engineering :

- Replace the methyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .

- Modify the dichlorophenyl group to optimize hydrophobic interactions with enzyme pockets .

- Prodrug Design : Esterify the carboxyl group to enhance cellular uptake, followed by enzymatic hydrolysis .

- Structure-Activity Relationship (SAR) Studies : Screen derivatives using in silico models (e.g., AutoDock Vina) to prioritize synthesis .

Advanced: What methodologies are recommended for identifying and synthesizing metabolites of this compound?

Q. Answer :

- Metabolite Identification :

- Synthetic Validation : Replicate metabolites via enzymatic hydrolysis (e.g., esterases) and confirm structures with NMR/HRMS .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Q. Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal .

- Stability : Store at –20°C in amber vials to prevent degradation .

Advanced: How can computational chemistry aid in understanding this compound’s mechanism of action?

Q. Answer :

- Molecular Dynamics Simulations : Model interactions with targets (e.g., bacterial topoisomerases) to identify key binding residues .

- Quantum Mechanical Calculations : Predict reactive sites for electrophilic/nucleophilic attacks using DFT (e.g., B3LYP/6-31G*) .

- Pharmacophore Mapping : Align derivatives with known inhibitors to design optimized analogs .

Advanced: What crystallographic techniques are suitable for elucidating this compound’s 3D structure?

Q. Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, focusing on the oxazole ring’s dihedral angle and hydrogen-bonding networks .

- Powder XRD : Assess crystallinity for formulation studies (e.g., tablet compression) .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for challenging crystals .

Basic: How does the electronic nature of substituents influence this compound’s reactivity?

Q. Answer :

- Dichlorophenyl Group : Electron-withdrawing Cl atoms increase electrophilicity, enhancing nucleophilic aromatic substitution .

- Methyl Group : Electron-donating effect stabilizes the oxazole ring against ring-opening reactions .

- Carboxylic Acid : Participates in hydrogen bonding, critical for crystallinity and solubility .

Advanced: What industrial-scale synthesis challenges exist, and how can green chemistry principles mitigate them?

Q. Answer :

- Challenges :

- High catalyst loading in carboxylation steps .

- Solvent waste from traditional batch reactors .

- Solutions :

- Replace POCl₃ with biodegradable dehydrating agents (e.g., molecular sieves) .

- Adopt continuous flow systems to reduce solvent use by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.